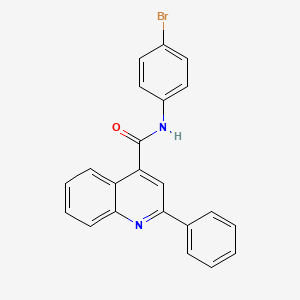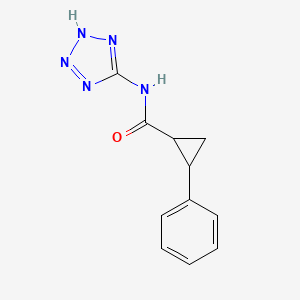
N-(3-chloropyridin-2-yl)-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloropyridin-2-yl)-2-phenoxybutanamide: is an organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a phenoxybutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloropyridin-2-yl)-2-phenoxybutanamide typically involves the reaction of 3-chloropyridine-2-amine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3-chloropyridin-2-yl)-2-phenoxybutanamide can undergo oxidation reactions, particularly at the phenoxybutanamide moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-chloropyridin-2-yl)-2-phenoxybutanamide is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. It has shown promise in inhibiting certain kinases, making it a candidate for further investigation in the development of new therapeutic agents.
Medicine: this compound is being explored for its potential use in the treatment of various diseases. Its ability to inhibit specific enzymes makes it a potential candidate for the development of new drugs targeting conditions such as cancer and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility as a synthetic intermediate makes it valuable for the production of a wide range of chemical products.
Mecanismo De Acción
The mechanism of action of N-(3-chloropyridin-2-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
- N-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- N-(pyridin-2-yl)amides
Uniqueness: N-(3-chloropyridin-2-yl)-2-phenoxybutanamide is unique due to its specific substitution pattern and the presence of both pyridine and phenoxybutanamide moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C15H15ClN2O2 |
|---|---|
Peso molecular |
290.74 g/mol |
Nombre IUPAC |
N-(3-chloropyridin-2-yl)-2-phenoxybutanamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-13(20-11-7-4-3-5-8-11)15(19)18-14-12(16)9-6-10-17-14/h3-10,13H,2H2,1H3,(H,17,18,19) |
Clave InChI |
NAXZWQJICBNNGI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=C(C=CC=N1)Cl)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide](/img/structure/B14932138.png)

![2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B14932147.png)


![(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14932162.png)

![N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14932194.png)

![(4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932220.png)
![N-propylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14932228.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide](/img/structure/B14932234.png)
![2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide](/img/structure/B14932235.png)

